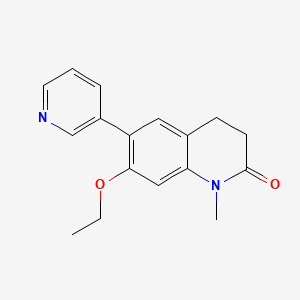
7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole with 2-hydroxy-3-ethoxybenzaldehyde in the presence of acetone and hydrochloric acid under microwave irradiation. The resulting product is purified and characterized using various analytical techniques including X-ray crystallography.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Amino-5-(pyridin-3-yl)-1,2,4-triazole + 2-Hydroxy-3-ethoxybenzaldehyde | Microwave irradiation at 423 K | High |
| 2 | Acetone + HCl | Stirring at room temperature | Purified |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to the presence of the pyridine moiety which enhances its interaction with microbial cell membranes.
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. In models of neurodegeneration, it has shown potential in reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
A research team published findings on the anticancer effects of the compound in the journal "Cancer Research". The study reported a significant reduction in cell viability in MCF-7 cells treated with varying concentrations of the compound over 48 hours.
Properties
IUPAC Name |
7-ethoxy-1-methyl-6-pyridin-3-yl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-16-10-15-12(6-7-17(20)19(15)2)9-14(16)13-5-4-8-18-11-13/h4-5,8-11H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZQWDIOWQYOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)N(C2=C1)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














